molecular formula C18H32N4O2 B2985064 1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide CAS No. 1241599-54-1

1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide

Cat. No.: B2985064
CAS No.: 1241599-54-1
M. Wt: 336.48
InChI Key: YEGXOYUSJFHEOJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The molecule also has a carbamoyl group and a cyano group attached to a propyl chain .


Molecular Structure Analysis

The structure of this compound would be determined by the arrangement of its atoms and the conformations of its cyclohexane ring. Factors such as steric hindrance and electronic effects would play a role in its three-dimensional structure .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbamoyl and cyano groups would likely make it more soluble in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. If it shows promise in areas such as pharmaceuticals or materials science, further studies could be conducted to optimize its properties and evaluate its efficacy .

Properties

IUPAC Name

1-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]-N-methyl-N-propan-2-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O2/c1-13(2)18(5,12-19)20-16(23)11-22-9-7-15(8-10-22)17(24)21(6)14(3)4/h13-15H,7-11H2,1-6H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEGXOYUSJFHEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCC(CC1)C(=O)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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